NRP1 Target Engagement and Selectivity Over VEGFR Family Receptors
EG00229 selectively inhibits VEGF-A binding to the NRP1 b1 domain with IC50 values of 3 µM, while showing no inhibition of VEGFA binding to VEGFR-1 or VEGFR-2 at comparable concentrations [1]. In a cell-based assay using radiolabeled 125I-VEGF, it inhibits binding to PAE/NRP1 cells (IC50 = 8 µM) but does not inhibit binding to cells expressing only VEGFR-2 [2].
| Evidence Dimension | Target binding selectivity profile |
|---|---|
| Target Compound Data | NRP1 b1 domain: IC50 = 3 µM; PAE/NRP1 cells: IC50 = 8 µM |
| Comparator Or Baseline | VEGFR-1 binding: No effect; VEGFR-2 binding: No effect; PAE/VEGFR-2 cells: No inhibition |
| Quantified Difference | >100-fold selectivity for NRP1 over VEGFR-1/2, within the tested concentration ranges |
| Conditions | Cell-free bt-VEGF-A binding assay (3 µM); 125I-VEGF-A cell binding assay on PAE/NRP1 vs. PAE/VEGFR2 cells (8 µM) |
Why This Matters
Crucial target selectivity: Researchers utilizing this compound can be confident that observed biological effects stem from NRP1 modulation, not off-target VEGFR1/2 kinase signaling, reducing confounding variables.
- [1] Jarvis A, Allerston CK, Jia H, Herzog B, Garza-Garcia A, Winfield N, Ellard K, Aqil R, Lynch R, Chapman C, Hartzoulakis B, Nally J, Stewart M, Cheng L, Menon M, Tickner M, Djordjevic S, Driscoll PC, Zachary I, Selwood DL. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. J Med Chem. 2010 Mar 11;53(5):2215-26. View Source
- [2] Jarvis A, Allerston CK, Jia H, Herzog B, Garza-Garcia A, Winfield N, Ellard K, Aqil R, Lynch R, Chapman C, Hartzoulakis B, Nally J, Stewart M, Cheng L, Menon M, Tickner M, Djordjevic S, Driscoll PC, Zachary I, Selwood DL. Small molecule inhibitors of the neuropilin-1 vascular endothelial growth factor A (VEGF-A) interaction. J Med Chem. 2010 Mar 11;53(5):2215-26. View Source
